1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorophenyl)urea
CAS No.: 1788677-86-0
Cat. No.: VC6760088
Molecular Formula: C17H17ClF2N2O2
Molecular Weight: 354.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788677-86-0 |
|---|---|
| Molecular Formula | C17H17ClF2N2O2 |
| Molecular Weight | 354.78 |
| IUPAC Name | 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2,6-difluorophenyl)urea |
| Standard InChI | InChI=1S/C17H17ClF2N2O2/c1-17(24-2,11-5-3-6-12(18)9-11)10-21-16(23)22-15-13(19)7-4-8-14(15)20/h3-9H,10H2,1-2H3,(H2,21,22,23) |
| Standard InChI Key | KGIJPDSSXNFIAH-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)NC1=C(C=CC=C1F)F)(C2=CC(=CC=C2)Cl)OC |
Introduction
The compound "1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorophenyl)urea" is a synthetic organic molecule belonging to the class of substituted ureas. Substituted ureas are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their structural versatility and functional properties.
This article provides a detailed exploration of the compound, focusing on its chemical structure, synthesis, potential applications, and physicochemical characteristics.
Synthesis
The synthesis of "1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorophenyl)urea" typically involves:
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Preparation of the Isocyanate Intermediate:
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Reacting an amine derivative (e.g., 2,6-difluoroaniline) with phosgene or its substitutes to form an isocyanate intermediate.
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Coupling Reaction:
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The isocyanate intermediate is reacted with a secondary amine derived from 3-chlorophenylmethoxypropane to yield the final urea derivative.
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This synthetic route ensures high specificity and yield while minimizing side reactions.
Applications
4.1 Pharmaceutical Potential
Substituted ureas are known for their pharmacological activities:
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Anti-inflammatory: Urea derivatives often exhibit anti-inflammatory properties by modulating enzymatic pathways.
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Anticancer Agents: Halogenated aromatic compounds are frequently studied for their cytotoxic effects against cancer cells.
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Urease Inhibition: Similar compounds have shown efficacy in inhibiting urease enzymes, which are implicated in various diseases like peptic ulcers and kidney stone formation .
4.2 Agrochemical Use
Substituted ureas are widely used as herbicides and pesticides due to their ability to disrupt plant enzyme systems. While specific data on this compound's agrochemical potential is unavailable, structural analogs suggest possible utility in pest control.
Research Findings and Related Compounds
Several studies have explored structurally similar compounds:
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Thiourea Derivatives: These have shown potent urease inhibition with IC50 values in the micromolar range .
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Halogenated Ureas: Compounds with halogen substitutions exhibit enhanced biological activity due to their electron-withdrawing effects .
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Crystallographic Insights: Studies on related ureas reveal that halogen substitutions influence molecular packing and hydrogen bonding networks .
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